![molecular formula C40H43ClN2O2 B3103794 Cy5.5-carboxylic acid chloride CAS No. 1449612-07-0](/img/structure/B3103794.png)
Cy5.5-carboxylic acid chloride
Overview
Description
Cy5.5-carboxylic acid chloride, also known as Cyanine5 carboxylic acid chloride, is a fluorescent dye containing a non-activated carboxylic acid . It has an excitation wavelength (Ex) of 646 nm and an emission wavelength (Em) of 662 nm . It is a non-reactive dye that can be used in control samples .
Molecular Structure Analysis
The molecular weight of this compound is 519.12 and its formula is C32H39ClN2O2 . The differences in the luminescence properties and energy gaps of Cy5.5 molecules may be caused by the length of the conjugated chains between the two aromatic rings in the molecule .Physical And Chemical Properties Analysis
This compound is a solid substance with a brown to black color . It has good solubility in organic solvents and limited aqueous solubility .Scientific Research Applications
Synthesis Methods
- A modified Wang resin loaded with cyanuric chloride was used to convert carboxylic acids to their respective acyl chlorides, demonstrating a novel approach for synthesizing such compounds (Luo, Xu, & Poindexter, 2002).
- Production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) using tert-butyl hypochlorite, a method that could be applied to compounds like Cy5.5-carboxylic acid chloride (Dutta, Wu, & Mascal, 2015).
Stability and Reactivity Studies
- The stability of carboxylic acid–choline chloride deep-eutectic solvents was studied, which could have implications for the stability of compounds like this compound (Rodriguez Rodriguez et al., 2019).
Analytical Applications
- The reaction of carboxylic acid esters with hydroxylamine in alkaline solution forms hydroxamic acids, a method that could potentially be used for the analysis of this compound derivatives (Stern & Shapiro, 1953).
- The inhibition of muscle membrane chloride conductance by aromatic carboxylic acids was investigated, which could be relevant for studying the effects of similar compounds like this compound (Palade & Barchi, 1977).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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